molecular formula C10H8N2 B6183418 6-ethynyl-1-methyl-1H-indazole CAS No. 2624137-24-0

6-ethynyl-1-methyl-1H-indazole

Cat. No.: B6183418
CAS No.: 2624137-24-0
M. Wt: 156.2
InChI Key:
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Description

6-ethynyl-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of an ethynyl group at the 6-position and a methyl group at the 1-position of the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethynyl-1-methyl-1H-indazole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methyl-1H-indazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethynyl-1-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The indazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated indazole derivatives.

    Substitution: Formation of halogenated or nitrated indazole derivatives.

Scientific Research Applications

6-ethynyl-1-methyl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethynyl-1-methyl-1H-indazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the indazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethynyl-1-methyl-1H-indazole is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and biological properties. The ethynyl group enhances its ability to participate in various chemical reactions, while the methyl group influences its solubility and stability.

Properties

CAS No.

2624137-24-0

Molecular Formula

C10H8N2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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